molecular formula C18H20N4O5S B2395351 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-53-0

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2395351
CAS RN: 2034496-53-0
M. Wt: 404.44
InChI Key: DFWHJWWJNSIZQI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a phenyl group attached to the pyrazole via a sulfonyl linkage. Additionally, there is a piperidine ring and a morpholine-3,5-dione group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and phenyl rings would likely contribute to the compound’s aromaticity, while the piperidine and morpholine rings could potentially introduce elements of chirality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by factors such as molecular weight and intermolecular forces .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a parasitic disease, poses significant morbidity and mortality risks worldwide. Unfortunately, effective treatments remain scarce due to strain resistance and drug side effects. However, recent research has explored the antileishmanial potential of 4-(1H-pyrazol-1-yl)benzenesulfonamides. Experimental data revealed active profiles for some derivatives against Leishmania infantum and Leishmania amazonensis. Notably, two compounds exhibited antileishmanial activity similar to pentamidine but with lower cytotoxicity .

Antipromastigote Activity

Compound 13, a derivative of this molecule, demonstrated potent in vitro antipromastigote activity. Molecular simulation studies indicated that it fits well within the active site of LmPTR1 (a critical enzyme in Leishmania parasites), suggesting its potential as an antileishmanial agent .

Anticancer Potential

While further investigation is needed, preliminary studies hint at the compound’s anticancer properties. Researchers have explored its effects on cancer cell lines, warranting deeper investigations into its mechanisms and potential therapeutic applications .

Antimalarial Evaluation

Although not extensively studied, this compound’s structural features make it an interesting candidate for antimalarial drug development. Researchers have evaluated its activity against malaria parasites, and its potential merits further exploration .

Antibacterial and Anti-HIV Activities

Sulfonamide functionalities, present in this compound, have demonstrated antibacterial and anti-HIV properties in related molecules. While direct evidence for this specific compound is limited, it’s worth considering its potential in these areas .

Other Applications

Beyond the mentioned fields, researchers may explore additional applications, such as enzyme inhibition, protein binding, or other biological activities. As our understanding grows, new possibilities may emerge.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-17-12-27-13-18(24)22(17)15-6-10-20(11-7-15)28(25,26)16-4-2-14(3-5-16)21-9-1-8-19-21/h1-5,8-9,15H,6-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHJWWJNSIZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

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